1-Methylpiperidine-4-carbonyl chloride
Overview
Description
1-Methylpiperidine-4-carbonyl chloride is an organic compound with the molecular formula C7H12ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is widely used in organic synthesis and pharmaceutical research. This compound is known for its reactivity and versatility in forming various derivatives, making it a valuable intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction can be represented as follows:
1-Methylpiperidine+Phosgene→1-Methylpiperidine-4-carbonyl chloride
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, safety measures are crucial due to the toxic nature of phosgene.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methylpiperidine-4-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to 1-methylpiperidine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed:
Amides, Esters, Thioesters: Formed through substitution reactions
1-Methylpiperidine-4-carboxylic acid: Formed through hydrolysis
1-Methylpiperidine: Formed through reduction
Scientific Research Applications
1-Methylpiperidine-4-carbonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methylpiperidine-4-carbonyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Piperidine-4-carbonyl chloride: Lacks the methyl group at the nitrogen atom.
1-Ethylpiperidine-4-carbonyl chloride: Contains an ethyl group instead of a methyl group.
1-Methylpiperidine-3-carbonyl chloride: The carbonyl group is attached to the third position of the piperidine ring.
Uniqueness: 1-Methylpiperidine-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the methyl group at the nitrogen atom influences its steric and electronic characteristics, making it a valuable intermediate in the synthesis of complex molecules.
Biological Activity
1-Methylpiperidine-4-carbonyl chloride (MPCC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a piperidine ring with a carbonyl chloride group. The structure can be represented as follows:
The biological activity of MPCC is primarily attributed to its ability to interact with various molecular targets within biological systems. It acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids, which can lead to alterations in their function.
Key Mechanisms:
- Protein Interaction : MPCC can bind to specific amino acid residues in proteins, potentially altering their activity or stability.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .
- Reactive Oxygen Species Generation : Similar compounds have been documented to generate reactive oxygen species (ROS), leading to oxidative stress in cells .
Antimicrobial Activity
MPCC and its derivatives have been evaluated for their antimicrobial properties. A study examining various piperidine derivatives found that some exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for active compounds ranged from mg/mL to mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Compound | Target Organism | MIC (mg/mL) |
---|---|---|
MPCC | S. aureus | 0.0039 |
MPCC | E. coli | 0.025 |
Antifungal Activity
In addition to antibacterial properties, MPCC has shown antifungal activity, particularly against Candida albicans. The MIC values for related compounds suggest moderate efficacy, indicating potential for therapeutic applications in treating fungal infections .
Case Studies and Research Findings
- Antibacterial Efficacy : A comprehensive study on piperidine derivatives highlighted that modifications at the 4-position of the piperidine ring significantly enhanced antibacterial potency. For instance, compounds with electron-donating groups demonstrated improved activity against bacterial strains .
- Pharmacokinetic Optimization : Research focused on optimizing the pharmacokinetic properties of MPCC derivatives revealed that specific structural modifications could enhance bioavailability and reduce toxicity, making them more suitable for therapeutic use .
- In Vivo Studies : Preliminary in vivo studies have indicated that MPCC derivatives may possess anti-inflammatory properties, suggesting potential applications in treating conditions like arthritis or other inflammatory diseases .
Properties
IUPAC Name |
1-methylpiperidine-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVZCINZDWIBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331232 | |
Record name | 1-methylpiperidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41776-24-3 | |
Record name | 1-methylpiperidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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